molecular formula C16H13ClN2O4 B2641090 3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione CAS No. 364748-38-9

3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B2641090
CAS No.: 364748-38-9
M. Wt: 332.74
InChI Key: YOIKQJUTJYYYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves the condensation of 3-chlorobenzaldehyde with 6,7-dimethoxy-2-aminobenzamide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired quinazoline derivative. The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

3-(3-chlorophenyl)-6,7-dimethoxy-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c1-22-13-7-11-12(8-14(13)23-2)18-16(21)19(15(11)20)10-5-3-4-9(17)6-10/h3-8H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIKQJUTJYYYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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